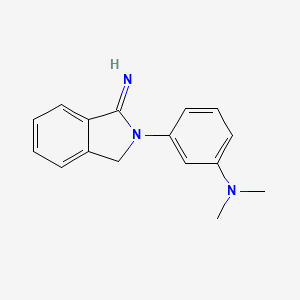

Benzenamine, 3-(1,3-dihydro-1-imino-2H-isoindol-2-yl)-N,N-dimethyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(1-Iminoisoindolin-2-yl)-N,N-dimethylaniline is a chemical compound that belongs to the class of isoindoline derivatives. Isoindoline derivatives have garnered significant attention due to their diverse biological activities and applications in various industries, including pharmaceuticals, agrochemicals, and dyes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Iminoisoindolin-2-yl)-N,N-dimethylaniline typically involves the reaction of o-phthalaldehyde with N,N-dimethylaniline in the presence of a suitable catalyst. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or methanol, for several hours. The reaction mechanism involves the formation of an imine intermediate, which subsequently undergoes cyclization to form the isoindoline ring .

Industrial Production Methods

Industrial production methods for 3-(1-Iminoisoindolin-2-yl)-N,N-dimethylaniline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-(1-Iminoisoindolin-2-yl)-N,N-dimethylaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.

Major Products Formed

Oxidation: Formation of oxides and hydroxylated derivatives.

Reduction: Formation of reduced isoindoline derivatives.

Substitution: Formation of substituted isoindoline derivatives with various functional groups.

Scientific Research Applications

3-(1-Iminoisoindolin-2-yl)-N,N-dimethylaniline has several scientific research applications, including:

Chemistry: Used as a ligand in coordination chemistry and organometallic chemistry due to its ability to form stable complexes with metal ions.

Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.

Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 3-(1-Iminoisoindolin-2-yl)-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes, such as protein kinases, by binding to their active sites and preventing their activity. Additionally, it can interact with cellular receptors and modulate signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

1-Iminoisoindoline derivatives: Compounds with similar isoindoline structures but different substituents.

N,N-Dimethylaniline derivatives: Compounds with similar aniline structures but different substituents on the nitrogen atom.

Uniqueness

3-(1-Iminoisoindolin-2-yl)-N,N-dimethylaniline is unique due to its specific combination of the isoindoline and N,N-dimethylaniline moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Biological Activity

Benzenamine, 3-(1,3-dihydro-1-imino-2H-isoindol-2-yl)-N,N-dimethyl-, commonly referred to as 3-(1-Iminoisoindolin-2-yl)-N,N-dimethylaniline, is a compound belonging to the isoindoline derivatives class. This compound has garnered attention due to its diverse biological activities and potential applications in pharmaceuticals and other industries.

| Property | Value |

|---|---|

| CAS Number | 298194-10-2 |

| Molecular Formula | C16H17N3 |

| Molecular Weight | 251.33 g/mol |

| IUPAC Name | 3-(3-imino-1H-isoindol-2-yl)-N,N-dimethylaniline |

| InChI Key | PGYPGZMRERZXLY-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It has been shown to act as an enzyme inhibitor , particularly targeting protein kinases. By binding to the active sites of these enzymes, it prevents their activity, which can lead to significant biological effects such as modulation of cellular signaling pathways and inhibition of tumor growth.

Biological Activities

Research has indicated several key biological activities associated with Benzenamine, 3-(1,3-dihydro-1-imino-2H-isoindol-2-yl)-N,N-dimethyl-, including:

- Anticancer Activity : The compound has demonstrated potential in inhibiting cancer cell proliferation. For instance, studies have shown that isoindoline derivatives can effectively reduce the viability of various cancer cell lines.

- Antimicrobial Properties : Some derivatives within this class exhibit antimicrobial activities against a range of pathogens, making them candidates for further development as therapeutic agents.

- Anti-inflammatory Effects : The modulation of inflammatory pathways suggests potential use in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the efficacy and mechanism of action of isoindoline derivatives, including Benzenamine, 3-(1,3-dihydro-1-imino-2H-isoindol-2-yl)-N,N-dimethyl-. Notable findings include:

Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various isoindoline derivatives. The results indicated that certain compounds within this class exhibited IC50 values in the low micromolar range against breast cancer cell lines (MCF-7), highlighting their potential as anticancer agents .

Study 2: Enzyme Inhibition

Research in enzyme inhibition revealed that Benzenamine derivatives could effectively inhibit specific kinases involved in cancer progression. This inhibition was linked to a decrease in downstream signaling pathways critical for tumor growth .

Study 3: Antimicrobial Efficacy

A review on isoindoline derivatives noted that some compounds showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests a broad spectrum of potential applications in treating infections .

Properties

CAS No. |

298194-10-2 |

|---|---|

Molecular Formula |

C16H17N3 |

Molecular Weight |

251.33 g/mol |

IUPAC Name |

3-(3-imino-1H-isoindol-2-yl)-N,N-dimethylaniline |

InChI |

InChI=1S/C16H17N3/c1-18(2)13-7-5-8-14(10-13)19-11-12-6-3-4-9-15(12)16(19)17/h3-10,17H,11H2,1-2H3 |

InChI Key |

PGYPGZMRERZXLY-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)N2CC3=CC=CC=C3C2=N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.